Cas no 956-75-2 (4-Nitrophenyl hexanoate)

4-Nitrophenyl hexanoate is a synthetic ester commonly utilized as a chromogenic substrate in enzymatic assays, particularly for lipases and esterases. Its key advantage lies in the release of 4-nitrophenol upon enzymatic hydrolysis, which can be quantified spectrophotometrically at 405 nm, enabling precise and sensitive activity measurements. The hexanoate moiety provides optimal chain length for studying substrate specificity in lipolytic enzymes. This compound is valued for its stability, reproducibility, and compatibility with high-throughput screening systems. It serves as a reliable tool in biochemical research, enzyme kinetics studies, and industrial biocatalyst development due to its well-characterized cleavage properties and straightforward detection methodology.
4-Nitrophenyl hexanoate structure
4-Nitrophenyl hexanoate structure
Product Name:4-Nitrophenyl hexanoate
CAS No:956-75-2
MF:C12H15NO4
MW:237.251803636551
MDL:MFCD00056111
CID:797433
PubChem ID:87570880
Update Time:2025-07-23

4-Nitrophenyl hexanoate Chemical and Physical Properties

Names and Identifiers

    • 4-Nitrophenyl Hexanoate
    • Hexanoic acid,4-nitrophenyl ester
    • N-CAPROIC ACID 4-NITROPHENYL ESTER
    • Hexanoic Acid 4-Nitrophenyl Ester
    • p-nitrophenyl caproate
    • Hexanoic acid, 4-nitrophenyl ester
    • p-Nitrophenyl hexanoate
    • 4-NITROPHENYL CAPROATE
    • AK119002
    • 4-Nitrophenyl hexanoate #
    • OLRXUEYZKCCEKK-UHFFFAOYSA-
    • OLRXUEYZKCCEKK-UHFFFAOYSA-N
    • ST2411580
    • AX8244418
    • Hexanoic acid, p-nitrophenyl ester (6CI, 7CI, 8CI)
    • 4-Nitrophenyl caprate
    • p-Nitrophenol hexanoate
    • p-Nitrophenyl n-hexanoate
    • 4-Nitrophenyl hexanoate
    • MDL: MFCD00056111
    • Inchi: 1S/C12H15NO4/c1-2-3-4-5-12(14)17-11-8-6-10(7-9-11)13(15)16/h6-9H,2-5H2,1H3
    • InChI Key: OLRXUEYZKCCEKK-UHFFFAOYSA-N
    • SMILES: N(=O)(C1C=CC(=CC=1)OC(=O)CCCCC)=O

Computed Properties

  • Exact Mass: 237.10000
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 72.1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1,14 g/cm3
  • Boiling Point: 145°C/1mmHg(lit.)
  • Refractive Index: n20/D 1.514
  • PSA: 72.12000
  • LogP: 3.60370
  • Solubility: Not determined

4-Nitrophenyl hexanoate Security Information

4-Nitrophenyl hexanoate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

4-Nitrophenyl hexanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N863810-5g
4-Nitrophenyl Hexanoate
956-75-2 >98.0%(GC)
5g
¥740.00 2022-09-01
Fluorochem
215550-1g
4-Nitrophenyl hexanoate
956-75-2 95%
1g
£38.00 2022-03-01
Fluorochem
215550-5g
4-Nitrophenyl hexanoate
956-75-2 95%
5g
£125.00 2022-03-01
Fluorochem
215550-10g
4-Nitrophenyl hexanoate
956-75-2 95%
10g
£200.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N863810-1g
4-Nitrophenyl Hexanoate
956-75-2 >98.0%(GC)
1g
¥226.00 2022-09-01
abcr
AB139037-1 g
n-Hexanoic acid 4-nitrophenyl ester, 98%; .
956-75-2 98%
1 g
€115.90 2023-07-20
abcr
AB139037-5 g
n-Hexanoic acid 4-nitrophenyl ester, 98%; .
956-75-2 98%
5 g
€319.70 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N51630-5g
4-Nitrophenyl hexanoate
956-75-2 95%
5g
¥58.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N51630-1g
4-Nitrophenyl hexanoate
956-75-2
1g
¥46.0 2021-09-04
TRC
N545353-50mg
4-Nitrophenyl Hexanoate
956-75-2
50mg
$ 50.00 2022-06-03

4-Nitrophenyl hexanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  1,2-Bis(4-nitrophenyl)diazene Solvents: Acetonitrile ;  110 min, 85 °C
Reference
Polymer-Bound Triphenylphosphine and 4,4'-Dinitroazobenzene as a Coupling Reagent for Chromatography-Free Esterification Reaction
Das, Diparjun; Rajkumari, Kalyani; Rokhum, Lalthazuala, Current Organic Synthesis, 2019, 16(7), 1024-1031

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine ,  N-Hydroxysuccinimide ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ;  3 h, 0 °C; 5 h, rt
1.3 Reagents: Hydrogen ion Solvents: Water ;  0 °C
Reference
Manipulating fatty acid biosynthesis in microalgae for biofuel through protein-protein interactions
Blatti, Jillian L.; Beld, Joris; Behnke, Craig A.; Mendez, Michael; Mayfield, Stephen P.; et al, PLoS One, 2012, 7(9),

Production Method 3

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ;  8 h, rt
Reference
Fingerprint lipolytic enzymes with chromogenic p-nitrophenyl esters of structurally diverse carboxylic acids
Qian, Le; Liu, Jia-Yan; Liu, Jia-Ying; Yu, Hui-Lei; Li, Chun-Xiu; et al, Journal of Molecular Catalysis B: Enzymatic, 2011, 73(1-4), 22-26

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  10 min, rt
Reference
Catalysis and inhibition of ester hydrolysis by encapsulation in micelles derived from designer surfactant TPGS-750-M
Hastings, Courtney J. ; DiNola, Matthew S.; Petratos, Eleftheria; Veltri, Eric J., Tetrahedron, 2023, 133,

Production Method 5

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  12 h, rt
Reference
Development of a hydrolase mimicking peptide amphiphile and its immobilization on silica surface for stereoselective and enhanced catalysis
Dowari, Payel; Kumar Baroi, Malay; Das, Tanushree; Kanti Das, Basab; Das, Saurav; et al, Journal of Colloid and Interface Science, 2022, 618, 98-110

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C; 0 °C → rt; 8 h, rt
Reference
Artificial Zinc Enzymes with Fine-Tuned Active Sites for Highly Selective Hydrolysis of Activated Esters
Arifuzzaman, MD; Zhao, Yan, ACS Catalysis, 2018, 8(9), 8154-8161

Production Method 7

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  rt; overnight, rt
Reference
N-Heterocyclic Carbene Catalyzed Enantioselective [3 + 2] Dearomatizing Annulation of Saturated Carboxylic Esters with N-Iminoisoquinolinium Ylides
Zhang, Pengfei; Zhou, Yu ; Han, Xu; Xu, Jinyi ; Liu, Hong, Journal of Organic Chemistry, 2018, 83(7), 3879-3888

Production Method 8

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  2H,6H-[1,2]Iodoxolo[4,5,1-hi][1,2]benziodoxole-2,6-dione Solvents: Chloroform ;  1 h, reflux
1.2 Reagents: Triphenylphosphine ;  24 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Recyclable Hypervalent Iodine(III) Reagent Iodosodilactone as an Efficient Coupling Reagent for Direct Esterification, Amidation, and Peptide Coupling
Tian, Jun; Gao, Wen-Chao; Zhou, Dong-Mei; Zhang, Chi, Organic Letters, 2012, 14(12), 3020-3023

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine ,  Diisopropylcarbodiimide Solvents: Acetonitrile ;  2 h, 25 °C
Reference
Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation
Slosarczyk, Adam T.; Ramapanicker, Ramesh; Norberg, Thomas; Baltzer, Lars, RSC Advances, 2012, 2(3), 908-914

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 - 5 °C
Reference
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride
Raja Gopal, P.; Chandrashekar, E. R. R.; Saravanan, M.; Vijaya Bhaskar, B.; Veera Somaiah, P., Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1077-1085

Production Method 11

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 - 14 h, -20 °C
Reference
Effect of Counterions on the Activity of Lipase in Cationic Water-in-Oil Microemulsions
Debnath, Sisir; Dasgupta, Antara; Mitra, Rajendra Narayan; Das, Prasanta Kumar, Langmuir, 2006, 22(21), 8732-8740

Production Method 12

Reaction Conditions
Reference
Inhibition of the hydrolysis of p-nitrophenyl esters by association with an erythromycin A derivative
Barra, Monica; De Rossi, Rita H., Journal of Chemical Research, 1992, (7), 220-1

Production Method 13

Reaction Conditions
Reference
Proximate charge effects. 8. Ion pair formation as an assembly process in ester aminolysis
Haberfield, Paul; Cincotta, Joseph J., Journal of Organic Chemistry, 1990, 55(4), 1334-8

Production Method 14

Reaction Conditions
Reference
Synthesis and bioevaluation of a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol
Wynn, J. E.; Caldwell, M. L.; Robinson, J. R.; Beamer, R. L.; Bauguess, C. T., Journal of Pharmaceutical Sciences, 1982, 71(7), 772-6

4-Nitrophenyl hexanoate Preparation Products

4-Nitrophenyl hexanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:956-75-2)4-Nitrophenyl hexanoate
Order Number:A858956
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:15
Price ($):189.0
Email:sales@amadischem.com

Additional information on 4-Nitrophenyl hexanoate

Chemical Profile of 4-Nitrophenyl hexanoate (CAS No. 956-75-2)

4-Nitrophenyl hexanoate, identified by its Chemical Abstracts Service (CAS) number 956-75-2, is an organic compound belonging to the class of nitroaromatic esters. This compound features a nitro group (-NO₂) substituent attached to a phenyl ring, which is further esterified with hexanoic acid. The unique structural configuration of 4-Nitrophenyl hexanoate imparts distinct chemical properties and potential applications, particularly in the realms of organic synthesis, material science, and biochemical research.

The molecular formula of 4-Nitrophenyl hexanoate is C₁₁H₁₃NO₄, reflecting its composition of 11 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the nitro group enhances the electrophilicity of the phenyl ring, making it a valuable intermediate in various synthetic pathways. Additionally, the ester functionality contributes to its solubility characteristics and reactivity patterns, which are critical for its utility in laboratory and industrial settings.

In recent years, 4-Nitrophenyl hexanoate has garnered attention in the field of medicinal chemistry due to its potential role as a precursor in the synthesis of pharmacologically active compounds. Researchers have explored its derivatives as intermediates for developing novel therapeutic agents targeting neurological disorders, inflammatory conditions, and infectious diseases. The nitroaromatic core structure is particularly noteworthy for its ability to modulate biological pathways through redox-sensitive mechanisms.

One of the most compelling aspects of 4-Nitrophenyl hexanoate is its versatility in synthetic chemistry. It serves as a key building block for constructing more complex molecules, including heterocyclic compounds and functionalized polymers. The ester linkage allows for further chemical modifications via hydrolysis or transesterification reactions, enabling chemists to tailor its properties for specific applications. For instance, researchers have utilized 4-Nitrophenyl hexanoate in the preparation of liquid crystals and high-performance polymers due to its ability to influence molecular packing and thermal stability.

The spectroscopic and chromatographic behavior of 4-Nitrophenyl hexanoate makes it a valuable standard for analytical purposes. Its distinct infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) signatures facilitate accurate identification and quantification in complex mixtures. These analytical attributes are particularly important in quality control processes within pharmaceutical manufacturing, where purity and consistency are paramount.

Recent studies have also highlighted the potential role of 4-Nitrophenyl hexanoate in environmental chemistry. Its degradation products and metabolic pathways have been investigated to assess its environmental footprint and biodegradability. Such research is crucial for developing sustainable chemical practices that minimize ecological impact while maintaining efficacy in industrial applications.

The synthesis of 4-Nitrophenyl hexanoate typically involves the reaction between 4-nitrobenol (or 4-nitrophloroglucinol) with hexanoyl chloride or hexanoic acid under acidic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. Advances in green chemistry have led to the exploration of alternative synthetic routes that employ biocatalysts or microwave-assisted reactions to improve yield and reduce waste.

In conclusion, 4-Nitrophenyl hexanoate (CAS No. 956-75-2) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceutical synthesis, material science, and environmental monitoring. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:956-75-2)4-Nitrophenyl hexanoate
A858956
Purity:99%
Quantity:5g
Price ($):189.0
Email